Product packaging for 8-Methyl-[1,3]dioxolo[4,5-g]quinoline(Cat. No.:CAS No. 51048-62-5)

8-Methyl-[1,3]dioxolo[4,5-g]quinoline

Cat. No.: B11910015
CAS No.: 51048-62-5
M. Wt: 187.19 g/mol
InChI Key: KEQPMCOPCNPVHY-UHFFFAOYSA-N
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Description

8-Methyl-[1,3]dioxolo[4,5-g]quinoline ( 51048-62-5) is a specialized quinoline-based chemical compound with the molecular formula C11H9NO2 and a molecular weight of 187.19 g/mol . Quinoline and its derivatives are recognized as privileged scaffolds in medicinal chemistry due to their diverse therapeutic potential and are prevalent in numerous pharmacologically active synthetic and natural compounds . This compound is of significant interest in oncology research, particularly in the development of novel chemotherapeutic agents. Quinolone and quinoline derivatives have demonstrated promising selective anticancer activity against various human cancer cell lines, including breast adenocarcinoma (MCF-7), bone marrow lymphoblast (K-562), and cervical adenocarcinoma (HeLa) cells . Research indicates that such compounds can act as potent growth inhibitors by inducing cell cycle arrest in either the G2 or S-phase, leading to nuclear fragmentation and chromatin condensation in cancerous cells, while showing selectivity towards cancer cells over normal healthy cells . Furthermore, quinoline compounds play an important role in anticancer drug development through various mechanisms of action, including the induction of apoptosis, inhibition of angiogenesis, and disruption of cell migration . As a key building block, this compound is a valuable chemical tool for researchers exploring new compounds with selective behavior towards cancer cells and for revealing structure-activity relationships in future research programs . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H9NO2 B11910015 8-Methyl-[1,3]dioxolo[4,5-g]quinoline CAS No. 51048-62-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

51048-62-5

Molecular Formula

C11H9NO2

Molecular Weight

187.19 g/mol

IUPAC Name

8-methyl-[1,3]dioxolo[4,5-g]quinoline

InChI

InChI=1S/C11H9NO2/c1-7-2-3-12-9-5-11-10(4-8(7)9)13-6-14-11/h2-5H,6H2,1H3

InChI Key

KEQPMCOPCNPVHY-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=C3C(=CC2=NC=C1)OCO3

Origin of Product

United States

Advanced Synthetic Methodologies for 8 Methyl 1 2 Dioxolo 4,5 G Quinoline and Its Analogues

Friedländer Reaction Approaches for Dioxoloquinoline Synthesis

The Friedländer synthesis, first reported in 1882, remains one of the most direct and versatile methods for constructing the quinoline (B57606) core. nih.govresearchgate.net The reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically adjacent to a carbonyl. nih.gov This condensation is followed by a cyclodehydration step to form the final quinoline ring. The reaction can be promoted by either acid or base catalysts, or in some cases, simply by heating the reactants. nih.gov

For the specific synthesis of 8-Methyl- jocpr.comnih.govdioxolo[4,5-g]quinoline, the Friedländer approach involves the reaction between 6-aminopiperonal (2-amino-4,5-methylenedioxybenzaldehyde) and acetone (B3395972). The amino group of the benzaldehyde (B42025) derivative reacts with the carbonyl of acetone, leading to cyclization and dehydration to yield the target dioxoloquinoline.

Utilization of Specific Dicarbonyl Compounds and Amines

The elegance of the Friedländer synthesis lies in its modularity, allowing for the creation of a wide array of substituted quinolines by varying the two main components.

Amine Component : The foundational amine for synthesizing the jocpr.comnih.govdioxolo[4,5-g]quinoline system is typically 6-aminopiperonal . This precursor contains the requisite ortho-amino benzaldehyde structure fused to the methylenedioxy ring, which is preserved in the final product.

Dicarbonyl and Methylene (B1212753) Components : To achieve the "8-Methyl" substitution pattern on the quinoline ring, a simple ketone like acetone is used. The two α-methyl groups of acetone provide the necessary reactive methylene functionality for the initial condensation and the methyl group that ultimately resides at the C8 position of the quinoline core. For other analogues, different ketones or 1,3-dicarbonyl compounds can be employed. For instance, using ethyl acetoacetate (B1235776) would lead to a different substitution pattern.

The reaction proceeds via an initial aldol-type condensation or Schiff base formation, followed by an intramolecular cyclization and subsequent dehydration (elimination of a water molecule) to furnish the aromatic quinoline system.

Acid-Catalyzed Friedländer Condensations

While the Friedländer reaction can proceed under basic or neutral conditions, acid catalysis is frequently employed to accelerate the reaction and improve yields. Various Brønsted and Lewis acids have been successfully utilized. A key advantage of many modern acid-catalyzed approaches is the ability to perform the reaction under solvent-free conditions, enhancing its environmental profile. mdpi.com

Commonly used acid catalysts include:

Brønsted Acids : p-Toluenesulfonic acid (p-TSA) and sulfuric acid are effective catalysts. researchgate.net In recent years, novel Brønsted acidic ionic liquids have also been developed, offering high efficiency and recyclability. nih.gov For example, 1,3-disulfonic acid imidazolium (B1220033) hydrogen sulfate (B86663) has been used as a catalyst under solvent-free conditions at 70°C, affording high yields in short reaction times. nih.gov

Lewis Acids : A wide range of Lewis acids, such as zinc(II) triflate, indium(III) chloride, and gold(III) chloride, have been shown to effectively catalyze the condensation. researchgate.netnih.govresearchgate.net Gold(III)-catalyzed syntheses, for example, can proceed under milder conditions than many traditional methods. researchgate.net

The table below summarizes various catalytic systems used in Friedländer-type quinoline syntheses.

Catalyst TypeSpecific Catalyst ExampleTypical ConditionsReference
Brønsted Acidp-Toluenesulfonic acid (p-TSA)Solvent-free, Heat tandfonline.com
Brønsted Acid1,3-disulfonic acid imidazolium hydrogen sulfate (DSIMHS)Solvent-free, 70°C nih.gov
Lewis AcidGold(III) Chloride (AuCl₃)60°C researchgate.net
Lewis AcidIndium(III) Chloride (InCl₃)Solvent-free researchgate.net
Lewis AcidZinc(II) Triflate (Zn(OTf)₂)Solvent-free nih.gov

Multicomponent Reaction (MCR) Strategies

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, represent a highly efficient and atom-economical approach to complex molecule synthesis. researchgate.netrsc.org These strategies are particularly aligned with the principles of green chemistry and have been successfully applied to the synthesis of quinoline derivatives.

Ultrasound-Accelerated One-Pot Synthesis Protocols

The application of ultrasound irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and milder reaction conditions compared to conventional heating. nih.govnih.gov This enhancement is attributed to the phenomenon of acoustic cavitation, which generates localized high-pressure and high-temperature spots, accelerating mass transfer and reaction rates.

Ultrasound-assisted MCRs for quinoline synthesis have been developed, providing rapid access to these heterocyclic cores. researchgate.net For example, a three-component reaction involving an aniline (B41778), an aldehyde, and an alkyne can be efficiently promoted by ultrasound. researchgate.net Specifically, the ultrasound-promoted synthesis of 8-aryl-7,8-dihydro- jocpr.comnih.gov-dioxolo[4,5-g]quinolin-6(5H)-ones has been reported, demonstrating the applicability of this green technique to the direct synthesis of the core structure of interest. researchgate.net The use of ultrasound often allows for reactions to be conducted in environmentally benign solvents like water or ethanol, further boosting the green credentials of the protocol. nih.govnih.gov

Catalyst-Free and Solvent-Free Reaction Conditions

A major goal in modern synthetic chemistry is to minimize waste by eliminating the need for both catalysts and solvents. Several methodologies for quinoline synthesis have achieved this aim. The Friedländer condensation, in some instances, can proceed simply by heating the mixture of the 2-aminoaryl ketone and the active methylene compound without any catalyst or solvent. nih.gov

Researchers have developed straightforward and environmentally benign methods for quinoline synthesis under solvent-free and catalyst-free conditions by simply heating the reactants. jocpr.com This approach not only simplifies the reaction setup and workup procedure but also avoids the use of potentially toxic or environmentally harmful organic solvents and catalysts. jocpr.comrsc.org Such protocols have been successfully applied to the synthesis of functionalized quinolines, offering a significantly greener alternative to traditional methods. jocpr.com

Green Chemistry Principles in MCR Development

The development of multicomponent reactions for quinoline synthesis is intrinsically linked to the tenets of green chemistry. tandfonline.comresearchgate.net These principles are evident in the methodologies discussed above.

Atom Economy : MCRs are designed to incorporate most or all of the atoms from the starting materials into the final product, thus maximizing atom economy and minimizing waste. mdpi.com

Energy Efficiency : The use of ultrasound irradiation or microwave assistance can drastically reduce reaction times from hours to minutes, leading to significant energy savings. tandfonline.comnih.gov

Use of Safer Solvents and Auxiliaries : Many modern MCRs are designed to work in green solvents like water or ethanol, or under solvent-free conditions, eliminating the need for hazardous organic solvents. nih.govtandfonline.com

Catalysis : While some reactions are catalyst-free, others employ non-toxic, recyclable catalysts like p-TSA or certain ionic liquids, which reduce waste compared to stoichiometric reagents. nih.govnih.gov

By combining the efficiency of MCRs with green techniques like ultrasound irradiation and the use of eco-friendly solvents, chemists have developed powerful and sustainable platforms for the synthesis of 8-Methyl- jocpr.comnih.govdioxolo[4,5-g]quinoline and its diverse analogues. nih.govresearchgate.net

Metal-Catalyzed Synthetic Routes for Functionalized Quinolines

The construction of the quinoline core has been significantly advanced through the use of metal catalysts, which facilitate efficient and selective bond formations. Various transition metals have been employed to catalyze the synthesis of functionalized quinolines, offering advantages in terms of yield, regioselectivity, and substrate scope.

Rhodium-Catalyzed Transformations

Rhodium catalysis has emerged as a powerful tool for the synthesis of quinoline derivatives, often proceeding through novel reaction pathways. One notable method involves the rhodium(II)-catalyzed reaction of indoles with halodiazoacetates. This process is proposed to occur via a cyclopropanation at the C2-C3 double bond of the indole (B1671886), followed by a ring-opening and elimination sequence to form the quinoline-3-carboxylate structure. While this method has been demonstrated for various substituted indoles, its application to starting materials that would lead to the nih.govrsc.orgdioxolo[4,5-g]quinoline system is a promising area for further exploration. acs.org

An environmentally benign protocol for quinoline synthesis utilizes a recyclable Rh(II)acetate/TPPTS catalytic system in an aqueous medium. rsc.org This method involves the reaction of anilines with allyl alcohols to furnish quinolines in moderate to good yields. rsc.org The reaction of an appropriately substituted aniline, such as 4,5-methylenedioxyaniline, with a suitable allyl alcohol under these conditions could provide a direct route to the 8-Methyl- nih.govrsc.orgdioxolo[4,5-g]quinoline core.

Furthermore, rhodium(III)-catalyzed oxidative coupling of acetanilides with internal alkynes represents another sophisticated strategy for constructing highly functionalized indoles, which can be precursors to quinoline systems. researchgate.netacs.org The regioselectivity of these reactions is often high, providing access to specific substitution patterns that are otherwise difficult to achieve. acs.org

Catalyst SystemStarting MaterialsProduct TypeKey Features
Rh(II) acetateIndoles, HalodiazoacetatesEthyl quinoline-3-carboxylatesCyclopropanation-ring expansion pathway, mild conditions. acs.org
Rh(II)acetate/TPPTSAnilines, Allyl alcoholsQuinolinesAqueous medium, recyclable catalyst system. rsc.org
Rh(III) catalystAcetanilides, Internal alkynesFunctionalized indolesHigh regioselectivity, good yields for various substrates. researchgate.netacs.org

Copper-Catalyzed Systems and Oxidative Cyclization

Copper-catalyzed reactions are highly valued in organic synthesis due to the low cost and versatile reactivity of copper salts. In the context of quinoline synthesis, copper catalysts have been instrumental in developing oxidative cyclization strategies. These methods often utilize molecular oxygen or other green oxidants, enhancing the sustainability of the process. acs.orgacs.org

A novel copper-catalyzed oxidative cyclization of enynes, or in situ formed enynes, provides access to 4-carbonyl-quinolines using dioxygen as the oxygen source. acs.org This approach is significant as the 4-carbonyl-quinoline moiety is a key structural element in various biologically active compounds. acs.org The reaction proceeds efficiently for a range of substrates, demonstrating the robustness of the copper-catalyzed system. acs.org

Another strategy involves the one-pot, copper-catalyzed tandem aerobic oxidative cyclization of 2-vinylanilines or 2-arylanilines with 2-methylquinolines. acs.org This method proceeds via C(sp³)–H/C(sp²)–H bond functionalization and tolerates a wide array of functional groups, delivering polysubstituted quinolines in good yields. acs.org The application of a suitably substituted 2-vinylaniline (B1311222) would be a direct pathway to the nih.govrsc.orgdioxolo[4,5-g]quinoline skeleton.

Visible-light-induced copper-catalyzed oxidative cyclization of substituted o-aminophenylacetylenes offers another mild and efficient route to quinoline and indole derivatives. rsc.org This method avoids the need for external photosensitizers, with the copper catalyst facilitating the intramolecular radical cyclization using dioxygen as the oxidant. rsc.org

CatalystStarting MaterialsProduct TypeKey Features
CuClEnynes4-Carbonyl-quinolinesUtilizes O₂ as an oxygen source, efficient for various functionalized quinolines. acs.org
Cu catalyst2-Vinylanilines/2-Arylanilines, 2-MethylquinolinesPolysubstituted quinolinesOne-pot tandem aerobic oxidative cyclization, C-H bond functionalization. acs.org
Cu catalystSubstituted o-aminophenylacetylenesQuinolines and indolesVisible-light induced, no external photosensitizer, uses O₂ as a green oxidant. rsc.org

Nanocatalyst Applications (e.g., TiO₂, Fe₃O₄-based) in Quinoline Formation

The use of nanocatalysts in organic synthesis has gained significant traction due to their high surface area-to-volume ratio, enhanced catalytic activity, and potential for recyclability. Titanium dioxide (TiO₂) and magnetite (Fe₃O₄)-based nanoparticles have been successfully employed in the synthesis of quinoline derivatives, often under green and sustainable reaction conditions. nih.gov

Nano-TiO₂ has been reported as an effective catalyst for the synthesis of quinoline derivatives. acs.org Its high activity, non-toxicity, and stability make it an attractive option for developing environmentally friendly synthetic protocols. nih.gov

Magnetic nanoparticles, particularly those based on an Fe₃O₄ core, offer the significant advantage of easy separation from the reaction mixture using an external magnet, facilitating catalyst recycling. sharif.edu For instance, Fe₃O₄ nanoparticles supported on perylene (B46583) bisimide have been used for quinoline synthesis. nih.gov Another example is the use of Fe₃O₄@nano-cellulose/Ti(IV) as a bio-based and magnetically recoverable nanocatalyst for the synthesis of functionalized pyrimido[4,5-b]quinolines in water. sharif.eduresearchgate.netsharif.edu This highlights the potential of designing sophisticated, multi-component nanocatalysts for complex heterocyclic synthesis. The synthesis of hexahydro-4-phenylquinoline-3-carbonitriles has been achieved using Fe₃O₄@SiO₂–SO₃H nanoparticles under ultrasonic irradiation. nih.gov

NanocatalystApplicationKey Advantages
Nano-TiO₂Synthesis of quinoline derivativesHigh activity, non-toxic, stable. acs.orgnih.gov
Fe₃O₄-basedSynthesis of quinolines and fused quinolinesMagnetically separable, recyclable, often used in green solvents. nih.govsharif.eduresearchgate.netsharif.edu

Reductive Cyclization and Carbon-Carbon Double Bond Cleavage Approaches

Reductive cyclization of nitro compounds is a classic and effective strategy for the synthesis of N-heterocycles. A noteworthy application of this method is the synthesis of 4-quinolones from 2'-nitrochalcones. This transformation can be achieved using formic acid as a carbon monoxide surrogate in the presence of a palladium catalyst. mdpi.com Significantly, this methodology has been successfully applied to the synthesis of 6-phenyl- nih.govrsc.orgdioxolo[4,5-g]quinolin-8(5H)-one, demonstrating its utility for constructing the core structure of interest. mdpi.com The reaction proceeds by deoxygenation of the nitro group to a nitroso intermediate, which then undergoes cyclization. mdpi.com

The cleavage of carbon-carbon bonds represents a more unconventional yet powerful strategy for the construction of heterocyclic scaffolds. A palladium-catalyzed method for the synthesis of C2-substituted quinolines from 2-vinylanilines and alkynoates involves the cleavage of a C≡C bond. acs.org This tandem Michael addition and cyclization process provides a novel entry to functionalized quinolines. acs.org While the provided example focuses on C≡C bond cleavage, oxidative cleavage of C=C bonds is also a known transformation in organic synthesis and could be conceptually applied in innovative synthetic designs for quinoline systems. organic-chemistry.org

MethodStarting MaterialsProductKey Features
Reductive Cyclization2'-Nitrochalcones4-QuinolonesUses formic acid as a CO surrogate, applicable to dioxoloquinoline synthesis. mdpi.commdpi.com
C-C Bond Cleavage2-Vinylanilines, AlkynoatesC2-Substituted QuinolinesPalladium-catalyzed, tandem Michael addition-cyclization. acs.org

Selective Derivatization Strategies for the Dioxoloquinoline System

Functionalization of the pre-formed quinoline core is a crucial step in generating a library of analogues with diverse properties. Selective derivatization allows for the introduction of various substituents at specific positions of the 8-Methyl- nih.govrsc.orgdioxolo[4,5-g]quinoline scaffold.

Alkynylation Reactions for Functionalization

The introduction of an alkynyl group onto the quinoline ring is a valuable transformation, as the resulting alkynylated quinolines can serve as versatile intermediates for further synthetic manipulations. The Sonogashira coupling is a prominent method for achieving this, involving the palladium- and copper-catalyzed cross-coupling of a halo-quinoline with a terminal alkyne. libretexts.orgwikipedia.orgorganic-chemistry.org For the 8-Methyl- nih.govrsc.orgdioxolo[4,5-g]quinoline system, a halogen atom would first need to be introduced at a desired position, which could then undergo Sonogashira coupling. The regioselectivity of the coupling is predictable, with iodo-substituted positions being more reactive than bromo-substituted ones. libretexts.org

A direct Cu(I)-catalyzed alkynylation of quinolones with terminal alkynes has also been developed. nih.govacs.org This method is advantageous as it uses readily available terminal alkynes and proceeds under mild conditions. nih.govacs.org An enantioselective variant of this reaction has also been explored, offering a pathway to chiral dihydroquinolones. nih.govacs.orgnih.govacs.org

ReactionSubstratesCatalyst SystemProductKey Features
Sonogashira CouplingHalo-quinoline, Terminal alkynePalladium and CopperAlkynyl-quinolineWell-established, predictable regioselectivity. libretexts.orgwikipedia.orgorganic-chemistry.org
Cu(I)-Catalyzed AlkynylationQuinolone, Terminal alkyneCu(I) saltAlkynylated dihydroquinoloneMild conditions, uses readily available alkynes. nih.govacs.org

Hydrazone Formation and Structural Elucidation

The formation of hydrazones is a key synthetic step for modifying the quinoline core, often serving as a precursor for more complex heterocyclic systems or as a pharmacophore in its own right. The synthesis of aryl-quinoline-4-carbonyl hydrazones conjugated to moieties like 2-methoxyphenoxyacetamide has been explored as a strategy for developing potent α-glucosidase inhibitors. nih.gov This transformation typically involves the condensation of a quinoline-4-carbonyl hydrazine (B178648) with an appropriate aldehyde or ketone.

The structural confirmation of these newly synthesized hydrazone derivatives is paramount and is achieved through a combination of spectroscopic techniques. nih.gov Infrared (IR) spectroscopy is used to identify key functional groups, such as the C=N of the hydrazone and the amide C=O stretching vibrations. Proton Nuclear Magnetic Resonance (¹H-NMR) and Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) provide detailed information about the chemical environment of each proton and carbon atom, confirming the connectivity and stereochemistry of the molecule. nih.gov For instance, the NH proton of the hydrazone linker provides a characteristic signal that can be observed in the ¹H-NMR spectrum. nih.gov Elemental analysis further validates the empirical formula of the synthesized compounds, ensuring their purity and confirming that the desired reaction has occurred. nih.gov

Table 1: Spectroscopic Data for a Representative Aryl-Quinoline-4-Carbonyl Hydrazone Derivative

Analysis Type Observed Feature Significance
IR Spectroscopy C=N stretch, C=O stretch Confirms presence of hydrazone and amide groups.
¹H-NMR Signal for NH proton Indicates formation of the hydrazone linker. nih.gov
¹³C-NMR Resonances for quinoline and aryl carbons Elucidates the carbon skeleton of the molecule. nih.gov
Elemental Analysis C, H, N percentages Validates the empirical formula of the compound. nih.gov

Carboxylate and Halogen Functionalization

The introduction of carboxylate and halogen functionalities onto the quinoline scaffold represents a critical avenue for creating diverse analogues. Carboxylate groups can be introduced through methods such as the alkaline hydrolysis of a corresponding ester. For example, in related triazolo-quinoxalinone systems, an ester group can be converted to a carboxylic acid using sodium hydroxide (B78521) in a methanol-water mixture, a technique applicable to quinoline derivatives. nih.gov Another approach involves the reaction of the quinoline core with various acyl chlorides to form N-acyl derivatives, as demonstrated in the synthesis of substituted researchgate.netresearchgate.netdithiolo[3,4-c]quinoline-1-thiones. nih.gov

Halogenation is another key functionalization strategy. The introduction of chlorine atoms can be achieved using reagents like phosphorus oxychloride. google.com For instance, a quinolin-2(1H)-one can be converted to a 2-chloroquinoline (B121035) by refluxing with phosphorus oxychloride in a suitable solvent like chlorobenzene. google.com These halogenated quinolines are versatile intermediates, as the halogen atom can be subsequently displaced by various nucleophiles to introduce further diversity into the molecular structure. Reactions involving 2,4-dichloroquinolines with reagents like sodium azide (B81097) can lead to the formation of azido-chloroquinolines, showcasing the utility of halogenated precursors in synthesizing other functionalized derivatives. researchgate.net

Regioselective Substitution Reactions

Regioselectivity—the control of where a reaction occurs on a molecule—is a cornerstone of modern organic synthesis, enabling the creation of specific isomers. For quinoline systems, several regioselective reactions have been developed. One-pot, multi-component reactions are particularly efficient for this purpose. For example, a one-pot, three-component reaction of an aldehyde, methyl 2-cyanoacetate, and an enaminone can produce 1,2,4-triazolo[1,5-a]quinoline derivatives with high regioselectivity, particularly when catalyzed by L-proline. rsc.org

Another powerful demonstration of regioselectivity is the synthesis of hexahydro- researchgate.netresearchgate.netrsc.orgtriazolo[4,3-a]quinazolin-9-ones. In this process, 2-thioxopyrimidin-4-ones react with hydrazonoyl chlorides to yield angular regioisomers instead of linear ones. nih.gov This regiochemical outcome was confirmed through X-ray crystallography and NMR studies and was found to be independent of the starting material's stereochemistry. nih.gov Similarly, the reaction of 2,4-dichloroquinolines with sodium azide can be controlled to regioselectively yield either 4-azido-2-chloroquinolines or 5-azidotetrazolo[1,5-a]quinolines depending on the reaction conditions and the nature of other substituents on the quinoline ring. researchgate.net

Fusion with Additional Heterocyclic Rings

Fusing additional heterocyclic rings onto the quinoline framework is a common strategy to generate novel polycyclic systems with distinct chemical and biological profiles. A variety of methods exist to construct these fused structures.

Pyrazolo[3,4-b]quinolines : These can be synthesized by reacting 4-arylamino-2-chloroquinoline-3-carbonitriles with hydrazine hydrate. researchgate.net Diazotization of the resulting aminopyrazoloquinolines can lead to even more complex tetracyclic systems. researchgate.net

Tetrazolo[1,5-a]quinolines : These are formed from the reaction of 2,4-dichloroquinolines with an excess of sodium azide, often in the presence of a catalyst. researchgate.net

researchgate.netresearchgate.netdithiolo[3,4-c]quinolines : These tricyclic structures can be synthesized from substituted 1,2-dihydroquinolines. nih.gov

Triazolo[1,5-a]quinolines and Triazolo[4,3-a]quinazolinones : As mentioned previously, these are accessible through regioselective multi-component reactions, which build the triazole ring onto the existing quinoline or quinazolinone structure. rsc.orgnih.gov

Indoloquinolines : An iodine/DMSO-promoted reaction between 2-(1H-indol-2-yl)anilines and aryl methyl ketones can produce indoloquinolines through a sequence of sp³ C-H oxidation, imine formation, and cyclization. researchgate.net

These methodologies highlight the versatility of the quinoline scaffold and the advanced synthetic tools available to chemists for constructing complex, multi-ring heterocyclic compounds based on the 8-Methyl- researchgate.netnih.govdioxolo[4,5-g]quinoline core.

Table 2: Summary of Fused Heterocyclic Systems

Fused Ring System Synthetic Precursor(s) Key Reagent(s) Reference
Pyrazolo[3,4-b]quinoline 4-Arylamino-2-chloroquinoline-3-carbonitrile Hydrazine hydrate researchgate.net
Tetrazolo[1,5-a]quinoline 2,4-Dichloroquinoline Sodium azide researchgate.net
researchgate.netresearchgate.netdithiolo[3,4-c]quinoline Substituted 1,2-dihydroquinoline Elemental sulfur nih.gov
1,2,4-Triazolo[1,5-a]quinoline Aldehyde, methyl 2-cyanoacetate, enaminone L-proline rsc.org
Indoloquinoline 2-(1H-indol-2-yl)aniline, aryl methyl ketone Iodine/DMSO researchgate.net

Investigative Studies on the Biological Activities of 8 Methyl 1 2 Dioxolo 4,5 G Quinoline Derivatives

Anticancer and Cytotoxic Potential in Cellular Models

The development of novel anticancer agents remains a critical area of research. Quinoline (B57606) derivatives have emerged as a promising class of compounds with significant antiproliferative and cytotoxic effects against various cancer cell lines. nih.govbiointerfaceresearch.com

Inhibition of Cellular Growth and Proliferation

Derivatives of the quinoline scaffold have been shown to inhibit the growth and proliferation of various cancer cells. For instance, a series of novel quinoline derivatives demonstrated significant antiproliferative activity against human lung cancer cell lines A549 and NCI-H460. researchgate.net One particular derivative, compound 8f, exhibited a potent inhibitory effect on A549 cells with an IC50 value of 4.47 μM. researchgate.net This inhibition of cell proliferation is a key indicator of potential anticancer activity.

In another study, newly synthesized quinoline-1,2,3-triazole-dihydroquinoline derivatives showed cytotoxicity against lung adenocarcinoma (A549) and breast cancer (MCF7) cells. researchgate.net Notably, one compound displayed antiproliferative activity against A549 cells that was comparable to the standard chemotherapeutic drug, doxorubicin (B1662922). researchgate.net Furthermore, certain 8-hydroxyquinoline (B1678124) derivatives have demonstrated considerable cytotoxicity against a panel of human cancer cell lines, including MDA231, T-47D, Hs578t, SaoS2, K562, and SKHep1. nih.gov One specific compound, 8-hydroxy-2-quinolinecarbaldehyde, was particularly effective against the Hep3B hepatocellular carcinoma cell line. nih.gov

The substitution pattern on the quinoline ring system has been found to influence the antiproliferative activity. For example, in a series of 4,6-disubstituted quinazoline (B50416) derivatives, which are structurally related to quinolines, the nature and position of the substituents played a crucial role in their inhibitory activity against HCT-116 and MCF-7 cell lines. Similarly, a study on quinoline-based 1,3,4-oxadiazole-triazole derivatives revealed that their anticancer activities against human lung carcinoma (A-549), hepatocellular carcinoma (HepG2), and cervical carcinoma (HeLa and SiHa) cell lines were dependent on the specific structural modifications. nih.gov

Table 1: Inhibition of Cellular Growth by Quinoline Derivatives

Compound/Derivative Cancer Cell Line Measurement Result
Compound 8f A549 (Lung) IC50 4.47 μM researchgate.net
8-hydroxy-2-quinolinecarbaldehyde Hep3B (Liver) MTS50 6.25±0.034 μg/mL nih.gov
8-hydroxy-2-quinolinecarbaldehyde MDA231, T-47D, Hs578t, SaoS2, K562, SKHep1 MTS50 12.5–25 μg/mL nih.gov
Quinoline-1,2,3-triazole-dihydroquinoline derivative A549 (Lung) Cytotoxicity Comparable to doxorubicin researchgate.net

Induction of Programmed Cell Death (Apoptosis) Pathways

Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or cancerous cells. nih.gov The ability of a compound to induce apoptosis is a hallmark of an effective anticancer agent. Several studies have indicated that quinoline derivatives can trigger apoptotic pathways in cancer cells.

For example, compound 8f, which demonstrated significant anti-proliferative effects, was also found to induce apoptosis in A549 lung cancer cells in a dose-dependent manner. researchgate.net This suggests that its anticancer activity is, at least in part, mediated through the activation of programmed cell death. Further investigation into the mechanism of action of certain quinoline derivatives has revealed their ability to modulate key proteins involved in the apoptotic process.

In a study involving Caco-2 colon cancer cells, a specific quinoline derivative, compound 7, was shown to induce apoptosis by down-regulating the expression of anti-apoptotic genes such as Bcl-2 and Bcl-xl, as well as the pro-survival protein Survivin. nih.gov Concurrently, the same compound upregulated the expression of the pro-apoptotic transforming growth factor (TGF) gene. nih.gov This modulation of apoptotic gene expression provides a clear mechanism for the compound's anticancer effects. The Bcl-2 family of proteins plays a critical role in regulating apoptosis, with a balance between pro-apoptotic and anti-apoptotic members determining the cell's fate. nih.gov

Table 2: Modulation of Apoptotic Pathways by Quinoline Derivatives

Compound/Derivative Cancer Cell Line Effect Target Gene/Protein
Compound 8f A549 (Lung) Induces apoptosis Not specified researchgate.net
Compound 7 Caco-2 (Colon) Down-regulation Bcl-2, Bcl-xl, Survivin nih.gov
Compound 7 Caco-2 (Colon) Up-regulation TGF nih.gov

Antimicrobial Activities (Antibacterial, Antifungal, Antiviral)

The quinoline core is a fundamental component of many clinically used antimicrobial agents. mdpi.com The versatility of the quinoline scaffold allows for the development of derivatives with a broad spectrum of activity against bacteria, fungi, and viruses. nih.gov

Antibacterial Efficacy in In Vitro Systems

Quinoline derivatives have demonstrated significant in vitro antibacterial activity against a range of pathogenic bacteria. mdpi.com For instance, a series of quinoline-2-one derivatives exhibited potent activity against multidrug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Notably, compound 6c from this series showed strong antibacterial action against MRSA and vancomycin-resistant Enterococci (VRE) with a minimum inhibitory concentration (MIC) of 0.75 μg/mL. nih.gov

In another study, quinoline-based hydroxyimidazolium hybrids were evaluated for their antibacterial properties. nih.gov Hybrid 7b was identified as a potent molecule against Staphylococcus aureus, with a MIC value of 2 µg/mL. nih.gov Furthermore, some triazolo quinoline derivatives have also been screened for their in vitro antibacterial activity, highlighting the potential of this class of compounds. The antibacterial effects of various quinoline thiols, sulfides, and disulfides on Staphylococcus aureus have also been investigated, indicating the diverse structural modifications that can lead to antibacterial efficacy. nih.gov

Table 3: In Vitro Antibacterial Activity of Quinoline Derivatives

Compound/Derivative Bacterial Strain Measurement Result
Compound 6c MRSA, VRE MIC 0.75 μg/mL nih.gov
Compound 6c MRSE MIC 2.50 μg/mL nih.gov
Hybrid 7b Staphylococcus aureus MIC 2 µg/mL nih.gov
Hybrid 7h Staphylococcus aureus Inhibition 20 µg/mL nih.gov

Antifungal Properties and Morphological Alterations

In addition to their antibacterial effects, quinoline derivatives have also shown promising antifungal activity. nih.gov A study evaluating the antifungal profile of quinoline derivatives against Candida species and dermatophyte strains revealed selective action. nih.gov Specifically, compound 5 demonstrated selective anti-dermatophytic action with a geometric mean MIC of 19.14 μg/ml, while compounds 2 and 3 were active against Candida species. nih.gov

Furthermore, a novel 8-hydroxyquinoline derivative with a triazole core at the 5-position exhibited significant antifungal activity against a range of pathogens, including Candida species, dermatophytes, and Fusarium solani, with MIC values ranging from 0.5 to 4 µg/mL. mit.edu Mechanistic studies using scanning electron microscopy revealed that this compound causes cell wall disruption, leading to cell shrinkage and surface roughness in treated fungal cells. mit.edu Quinoline-based hydroxyimidazolium hybrids have also been tested against clinically important fungal pathogens. nih.gov Compounds 7c and 7d from this series showed notable antifungal activity against Cryptococcus neoformans with a MIC value of 15.6 µg/mL. nih.gov

Table 4: In Vitro Antifungal Activity of Quinoline Derivatives

Compound/Derivative Fungal Strain Measurement Result
Compound 5 Dermatophytes GM MIC 19.14 μg/ml nih.gov
8-hydroxyquinoline-triazole derivative Candida spp., dermatophytes, Fusarium solani MIC 0.5 - 4 µg/mL mit.edu
Hybrids 7c, 7d Cryptococcus neoformans MIC 15.6 µg/mL nih.gov

Antiviral Activity against Specific Viral Strains

The antiviral potential of quinoline derivatives has been explored against several viral pathogens. nih.gov Novel derivatives of the quinoline scaffold have demonstrated dose-dependent antiviral activity against Dengue virus serotype 2 (DENV2). nih.gov These compounds were found to significantly affect the production of the viral envelope glycoprotein, which is consistent with their antiviral activity. nih.gov

Other investigations have highlighted the potential of 8-hydroxyquinoline derivatives as potent inhibitors of various flaviviruses, including DENV2 and West Nile virus. nih.gov The antiviral activity of quinoline derivatives is not limited to flaviviruses. For example, certain quinoline derivatives containing a 1,2,3-triazole moiety have been investigated for their ability to suppress the replication of influenza viruses. mdpi.com These compounds were found to reduce the infectivity of influenza A viruses (H1N1 and H3N2), suggesting their potential as virucidal agents that act on extracellular virions. mdpi.com

Table 5: Antiviral Activity of Quinoline Derivatives

Compound/Derivative Virus Strain Effect
Novel quinoline derivatives Dengue virus serotype 2 (DENV2) Dose-dependent inhibition of viral replication nih.gov
8-Hydroxyquinoline derivatives Dengue virus serotype 2 (DENV2), West Nile virus Potent inhibitors nih.gov
1,2,3-Triazole-containing quinoline derivatives Influenza A virus (H1N1, H3N2) Reduction of viral infectivity mdpi.com

Enzyme and Receptor Inhibition Studies

The interaction of small molecules with enzymes and receptors is a fundamental aspect of drug discovery, often dictating the therapeutic potential of a compound. Research into the inhibitory activities of 8-Methyl- nih.govijresm.comdioxolo[4,5-g]quinoline derivatives against specific enzymes and their binding affinity to various receptors provides crucial insights into their mechanism of action.

Modulation of Key Enzymatic Pathways

While direct research on the enzyme inhibition of 8-Methyl- nih.govijresm.comdioxolo[4,5-g]quinoline is not extensively documented in publicly available literature, the broader class of quinoline derivatives has been shown to modulate several key enzymatic pathways. For instance, certain quinoline-based compounds have been identified as inhibitors of DNA topoisomerase, an enzyme crucial for DNA replication and repair, which is a key target in cancer therapy. nih.gov Other studies have highlighted the potential of quinoline derivatives to inhibit enzymes such as DNA methyltransferases, which are involved in epigenetic regulation and are also targets for anticancer drugs. biorxiv.orgnih.gov

Investigations into related heterocyclic systems, such as thiazolo[4,5-g]quinazolin-8-ones, have revealed inhibitory activity against a panel of mammalian protein kinases, including CDK9/CyclinT, Haspin, Pim-1, GSK-3β, CK-1ε, JAK3, CLK1, and DYRK1A. nih.gov Although these are structurally distinct from 8-Methyl- nih.govijresm.comdioxolo[4,5-g]quinoline, these findings suggest that the fused heterocyclic core can be a viable scaffold for kinase inhibitors.

A study on 1,8-disubstituted- nih.govijresm.combiointerfaceresearch.comtriazolo[4,5-c]quinoline derivatives identified them as inhibitors of the Hippo signaling pathway, which is implicated in tissue repair and organ regeneration. nih.gov This highlights the potential for substituted quinoline cores to interact with and modulate critical cellular signaling cascades.

It is important to note that without specific experimental data on 8-Methyl- nih.govijresm.comdioxolo[4,5-g]quinoline, any discussion on its specific enzyme inhibition profile remains speculative. Further research is required to elucidate its direct effects on various enzymatic pathways.

Interactions with Receptor Systems

Similar to the enzyme inhibition studies, direct research on the receptor binding profile of 8-Methyl- nih.govijresm.comdioxolo[4,5-g]quinoline is limited. However, the broader quinoline class has been extensively studied for its interactions with various receptor systems. For example, certain quinoline derivatives have been investigated as modulators of the serotonin (B10506) 5-HT6 receptor.

A study on 3,8-disubstituted pyrazolo[1,5-a]quinazolines, which share a fused heterocyclic nature, demonstrated their activity as GABA A receptor modulators. mdpi.com This suggests that such scaffolds can interact with ligand-gated ion channels.

Other Broad Pharmacological Effects Investigated for Quinoline Scaffolds

The quinoline nucleus is a privileged scaffold in drug discovery, with its derivatives exhibiting a remarkable spectrum of pharmacological activities. ijresm.comorientjchem.org These activities are often influenced by the nature and position of substituents on the quinoline ring system.

Anticancer Activity: A significant body of research has focused on the anticancer potential of quinoline derivatives. nih.govrsc.org These compounds have been shown to exert their effects through various mechanisms, including the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and disruption of angiogenesis (the formation of new blood vessels that supply tumors). nih.govrsc.org For example, 6-Bromo-5-nitroquinoline has demonstrated antiproliferative activity and the potential to induce cancer cell death. nih.gov

Antimicrobial Activity: Quinoline derivatives have a long history of use as antimicrobial agents. The quinoline core is present in several antibacterial and antifungal drugs. rsc.org The antimicrobial efficacy of these compounds is often attributed to their ability to interfere with essential microbial processes.

Anti-inflammatory Activity: Several quinoline derivatives have been reported to possess anti-inflammatory properties. rsc.org Their mechanism of action in this context can involve the inhibition of inflammatory mediators and enzymes.

Antimalarial Activity: The quinoline scaffold is famously associated with antimalarial drugs like quinine (B1679958) and chloroquine. biointerfaceresearch.comrsc.org These compounds interfere with the life cycle of the malaria parasite within red blood cells.

Other Activities: Beyond these major areas, quinoline derivatives have been investigated for a range of other pharmacological effects, including anticonvulsant, analgesic (pain-relieving), and cardiotonic (affecting heart muscle function) activities. ijresm.com The broad bioactivity of the quinoline scaffold continues to make it an attractive starting point for the development of new therapeutic agents. ijresm.comorientjchem.org

Pharmacological EffectDescriptionKey Mechanisms (where known)
Anticancer Inhibition of cancer cell growth and proliferation.Induction of apoptosis, cell cycle arrest, anti-angiogenesis. nih.govrsc.org
Antimicrobial Inhibition of the growth of or killing of microorganisms.Interference with essential microbial enzymes and processes. rsc.org
Anti-inflammatory Reduction of inflammation.Inhibition of inflammatory mediators and pathways. rsc.org
Antimalarial Treatment of malaria.Interference with the parasite's lifecycle in red blood cells. biointerfaceresearch.comrsc.org
Anticonvulsant Prevention or reduction of the severity of seizures.Modulation of ion channels or neurotransmitter systems.
Analgesic Pain relief.Interaction with pain signaling pathways.

Mechanistic Investigations of 8 Methyl 1 2 Dioxolo 4,5 G Quinoline Derivative Interactions

Biomolecular Target Engagement Studies

The engagement of 8-Methyl- nih.govwjgnet.comdioxolo[4,5-g]quinoline derivatives with specific biomolecular targets is a key area of investigation. These studies aim to identify the direct molecular partners of these compounds and to characterize the nature of these interactions.

Derivatives of quinoline (B57606) have been identified as inhibitors of topoisomerases, enzymes that are critical for managing the topological state of DNA. The planar structure of some quinoline derivatives allows them to function as topoisomerase inhibitors. johnshopkins.edu For instance, certain indenoindolone derivatives, which share structural similarities with polycyclic quinoline compounds, have been shown to be potent and specific inhibitors of human DNA Topoisomerase IIα, without affecting Topoisomerase I. johnshopkins.edu

The mechanism of inhibition often involves the stabilization of the topoisomerase-DNA cleavage complex. nih.gov This action converts the enzyme into a cellular toxin, leading to DNA strand breaks. For example, quinolone antibacterials convert E. coli Topoisomerase IV into a poisonous adduct on DNA, which induces DNA damage and ultimately leads to cell death. nih.gov This mode of action, known as poisoning, is distinct from catalytic inhibition where the enzyme's activity is simply blocked. nih.gov The co-dominance of wild-type and drug-resistant alleles of Topoisomerase IV further supports this poisoning mechanism. nih.gov

The interaction of dioxoloquinoline derivatives with DNA is a critical aspect of their biological activity. The planar aromatic structure of these compounds is well-suited for intercalation, a process where the molecule inserts itself between the base pairs of the DNA double helix. researchgate.net This mode of binding is a common feature of many polycyclic aromatic compounds with antitumor properties. nih.gov

Spectroscopic and viscometric studies are instrumental in determining the mode of DNA binding. Hypochromism in UV-visible spectroscopy, an indicator of helix stabilization, suggests an intercalative binding mode. nih.gov The binding affinity of indoloquinoline derivatives to DNA is a prerequisite for their physiological activity. researchgate.net Besides double-helical DNA, some indoloquinoline derivatives have also demonstrated high-affinity binding to other DNA structures like triplexes and G-quadruplexes. researchgate.net

The specific binding preference, whether for intercalation or groove binding, can be influenced by subtle structural differences in the molecules. nih.gov For instance, competitive fluorescence displacement assays using dyes like ethidium (B1194527) bromide (an intercalator) and DAPI (a groove binder) can help to quantify the preference for each binding mode. nih.gov

Molecular docking studies have been employed to investigate the interaction dynamics between quinoline derivatives and their target enzymes. These computational methods help to predict the binding conformation and affinity of a ligand to a receptor. For example, docking studies of quinoline derivatives with the HIV reverse transcriptase binding site have shown good binding interactions, with some compounds exhibiting higher docking scores than standard drugs. nih.govtubitak.gov.tr

These studies also provide insights into the structure-activity relationships (SAR) of these compounds. For instance, in a series of pyrimidine-containing quinoline derivatives, the presence of an electron-withdrawing bromo group on a phenyl ring resulted in better binding affinity compared to an electron-releasing methyl group. nih.gov Similarly, a free amino group on the pyrimidine (B1678525) ring was found to be favorable for activity due to its ability to form hydrogen bonds. nih.gov

The table below summarizes the findings from molecular docking studies of various quinoline derivatives.

Compound ClassTarget EnzymeKey Findings
Pyrimidine-containing quinolinesHIV Reverse TranscriptaseElectron-withdrawing groups and free amino groups enhance binding affinity. nih.gov
Pyrazoline-containing quinolinesHIV Reverse TranscriptaseNaphthalene substitution showed better results compared to a p-Br-phenyl ring. nih.gov

Cellular Pathway Modulation by Dioxoloquinoline Derivatives

The interaction of dioxoloquinoline derivatives with biomolecules translates into the modulation of various cellular pathways. These effects are often the basis for the observed biological activities of these compounds.

Several quinoline derivatives and related compounds have been shown to induce cell cycle arrest, a key mechanism for inhibiting cell proliferation. For example, the anticancer drug doxorubicin (B1662922), which has a related polycyclic structure, inhibits cell proliferation by inducing cell cycle arrest at the G2/M phase. nih.gov This effect is often a consequence of DNA damage or interference with the mitotic machinery. nih.gov

The induction of cell cycle arrest prevents cells from proceeding through division, which can lead to apoptosis or cellular senescence. The ability of a compound to induce cell cycle arrest is a significant indicator of its antiproliferative potential.

Mitochondria are central to cellular metabolism and are also a primary source of reactive oxygen species (ROS). mdpi.com The generation of ROS is a normal physiological process, but excessive production can lead to oxidative stress and cellular damage. wjgnet.comnih.gov Some quinoline derivatives have been found to promote oxidative stress, leading to mitochondrial dysfunction. nih.gov

For instance, a novel quinoline derivative, DFIQ, has been shown to promote the accumulation of ROS, leading to mitochondrial damage and dysfunction. nih.gov This process can trigger a vicious cycle where damaged mitochondria produce even more ROS, amplifying the cellular damage. mdpi.com The disruption of mitochondrial function can ultimately lead to cell death through various pathways, including apoptosis and ferroptosis. nih.gov

The table below details the effects of certain quinoline derivatives on mitochondrial function.

Compound/ClassCellular EffectConsequence
DFIQ (a quinoline derivative)Promotes ROS accumulationInduces mitochondrial damage and dysfunction. nih.gov
Quinolone analoguesInteract with Complex I of the mitochondrial respiratory chainCan enhance oxidative stress depending on their site of interaction. researchgate.net

Influence on DNA Repair Mechanisms

Derivatives of the quinoline scaffold have been identified as potent modulators of cellular DNA repair mechanisms, a key process in cancer therapy. Their activity is often multifaceted, involving direct enzyme inhibition, DNA interaction, and activation of damage response pathways.

One of the primary mechanisms by which quinoline derivatives interfere with DNA repair is through the inhibition of Poly(ADP-ribose) polymerase-1 (PARP-1). nih.gov PARP-1 is a critical enzyme in the base excision repair (BER) pathway, which addresses single-strand DNA breaks. nih.gov By inhibiting PARP-1, these compounds can lead to the accumulation of unrepaired single-strand breaks, which can collapse replication forks and generate more lethal double-strand breaks. This concept, known as synthetic lethality, is particularly effective in cancer cells with pre-existing defects in double-strand break repair, such as those with BRCA1/2 mutations. nih.gov Studies on quinoline-8-carboxamides, for instance, have demonstrated potent PARP-1 inhibition, with some derivatives showing significant activity at nanomolar concentrations. nih.gov The 2-methylquinoline-8-carboxamide was identified as a particularly active inhibitor in this series. nih.gov

Beyond PARP-1, certain quinoline-based compounds have been shown to directly interact with DNA. Some derivatives act as DNA intercalating agents, inserting themselves between the base pairs of the DNA helix. nih.gov This mode of action can disrupt DNA replication and transcription and can also interfere with the binding of DNA repair proteins. nih.gov Research has shown that this intercalation can lead to the inhibition of various enzymes that act on DNA, including DNA and RNA polymerases and, notably, base excision repair DNA glycosylases. nih.gov

Furthermore, some quinoline derivatives can trigger the cell's own DNA damage response systems. For example, specific quinoline analogs have been observed to provoke a DNA damage response through the activation of the p53 tumor suppressor protein. nih.gov The p53 pathway is central to cell cycle control and can induce cell cycle arrest or apoptosis in response to DNA damage, preventing the proliferation of cells with genomic instability. Another related mechanism involves the inhibition of DNA methyltransferases (DNMTs), enzymes that play a crucial epigenetic role. By inhibiting DNMTs, quinoline compounds can alter gene expression, potentially re-activating tumor suppressor genes involved in DNA repair. nih.govnih.gov

Table 1: Inhibitory Activity of Selected Quinoline Derivatives on PARP-1
Compound ClassSpecific DerivativeInhibitory Concentration (IC50)Reference
Quinoline-8-carboxamides2-methylquinoline-8-carboxamide500 nM nih.gov
Quinoxaline-based (Comparator)Compound 8a2.31 nM nih.gov
Quinoxaline-based (Comparator)Compound 53.05 nM nih.gov
5-aminoisoquinolin-1-one (Standard Inhibitor)5-AIQ1.8 µM nih.gov

Angiogenesis Inhibition Mechanisms

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. rsc.orgekb.eg Derivatives based on the quinoline scaffold have emerged as significant inhibitors of angiogenesis, operating through several distinct molecular mechanisms. rsc.orgekb.eg

A primary mechanism of anti-angiogenic quinoline derivatives is the inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). wikipedia.orgnih.gov VEGFR-2 is a key receptor tyrosine kinase that, upon binding with its ligand VEGF, initiates signaling cascades crucial for endothelial cell proliferation, migration, and survival. nih.govnih.gov Certain quinoline and quinazoline (B50416) derivatives act as competitive inhibitors at the ATP-binding site of the VEGFR-2 kinase domain, blocking its autophosphorylation and downstream signaling. wikipedia.orgnih.govnih.gov This disruption has been shown to suppress the VEGFR-2-mediated Akt/mTOR/p70s6k signaling pathway, which is a significant regulator of neovascularization. nih.gov For example, a 2,4-disubstituted quinazoline derivative, compound 11d, showed potent inhibitory activity against VEGFR-2 with an IC50 of 5.49 μM. nih.gov

Another sophisticated mechanism involves the direct transcriptional control of the VEGF gene. The promoter region of the human VEGF gene contains a G-rich sequence capable of forming a G-quadruplex structure. nih.gov Specific quindoline (B1213401) derivatives have been found to bind to and stabilize this G-quadruplex DNA structure. nih.gov This stabilization effectively acts as a transcriptional brake, suppressing the expression of the VEGF protein and thereby reducing the primary stimulus for angiogenesis. nih.gov This approach offers a different strategy by targeting the production of the growth factor itself, rather than its receptor interaction. nih.gov

The cellular response to low oxygen levels (hypoxia) is another critical aspect of angiogenesis, primarily regulated by the Hypoxia-Inducible Factor-1α (HIF-1α). nih.govnih.gov Under hypoxic conditions typical of a growing tumor, HIF-1α stabilization leads to the transcription of numerous pro-angiogenic genes, including VEGF. Some dipeptidyl-quinolone derivatives have been developed as inhibitors of prolyl hydroxylases (PHDs), the enzymes that mark HIF-1α for degradation under normal oxygen conditions. nih.gov By inhibiting PHDs, these compounds can paradoxically elicit a hypoxic response. However, other quinoline-based pyrazole (B372694) derivatives have been shown to directly inhibit HIF-1α protein synthesis or activation, markedly decreasing its accumulation during hypoxia and thus suppressing the subsequent angiogenic cascade. nih.gov

Finally, angiogenesis is an invasive process that requires the degradation of the extracellular matrix (ECM) to allow for endothelial cell migration. nih.govnih.gov This process is heavily reliant on a family of enzymes known as matrix metalloproteinases (MMPs). nih.govnih.gov While not always the primary target, inhibition of MMPs represents another avenue through which quinoline derivatives can exert anti-angiogenic effects, preventing the remodeling of the ECM necessary for new vessel formation. nih.gov

Table 2: Anti-Angiogenic Mechanisms and Activity of Selected Quinoline Derivatives
Compound Class/DerivativeMechanism of ActionTarget/AssayObserved Effect/PotencyReference
Quinazoline derivative (11d)Inhibition of VEGFR-2 kinase and downstream signalingVEGFR-2IC50 = 5.49 µM nih.gov
Quindoline derivativesStabilization of G-quadruplex in VEGF promoterVEGF TranscriptionSuppression of VEGF protein expression nih.gov
4-(Quinolin-4-yl)pyrazole (J-1012)Inhibition of HIF-1α protein synthesisHIF-1αDose-dependent decrease in hypoxia-induced HIF-1α nih.gov
Dipeptidyl-quinolone derivativesInhibition of HIF prolyl hydroxylasesPHD1, PHD2, PHD3Altered selectivity profile; ~10-fold more potent against PHD1/3 than PHD2 nih.gov

Computational and Theoretical Chemical Investigations of 8 Methyl 1 2 Dioxolo 4,5 G Quinoline

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry used to investigate the electronic properties of molecules. By calculating the electron density, DFT can determine the optimized geometry and various reactivity descriptors. nih.gov For quinoline (B57606) derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), help elucidate structural and electronic characteristics. mdpi.comnih.gov

Frontier Molecular Orbital (FMO) theory is crucial for explaining the chemical reactivity and kinetic stability of a molecule. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy corresponds to its ability to accept electrons. researchgate.net The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a significant indicator of molecular stability; a smaller gap suggests higher reactivity. nih.govresearchgate.net In quinoline derivatives, the HOMO is often distributed over the quinoline ring system, while the LUMO's location can indicate sites susceptible to nucleophilic attack. researchgate.net This analysis helps predict how the molecule might interact with biological targets. researchgate.net

Table 1: Representative FMO Properties for Quinoline-Type Compounds This table shows typical values for frontier orbital energies and related chemical descriptors based on DFT studies of quinoline derivatives. The values are illustrative for understanding the reactivity of the 8-Methyl- researchgate.netresearchgate.netdioxolo[4,5-g]quinoline scaffold.

ParameterTypical ValueSignificance
EHOMO~ -6.0 to -7.0 eVElectron-donating capacity
ELUMO~ -1.5 to -2.5 eVElectron-accepting capacity
Energy Gap (ΔE)~ 4.0 to 5.0 eVChemical reactivity and stability
Electronegativity (χ)~ 3.7 to 4.7Power to attract electrons
Global Hardness (η)~ 2.0 to 2.5Resistance to change in electron distribution

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for identifying the reactive sites of a molecule for electrophilic and nucleophilic attacks. researchgate.net The MEP map visualizes the charge distribution, where different colors represent varying electrostatic potentials. nih.gov

Red Regions: Indicate negative potential, rich in electron density, and are favorable sites for electrophilic attack. These are typically found around electronegative atoms like oxygen and nitrogen. nih.gov

Blue Regions: Indicate positive potential, which is electron-poor, and are susceptible to nucleophilic attack.

Green Regions: Represent neutral or zero potential. nih.gov

For 8-Methyl- researchgate.netresearchgate.netdioxolo[4,5-g]quinoline, negative potential (red) would be expected around the nitrogen atom of the quinoline ring and the oxygen atoms of the dioxolo group, highlighting these as key sites for hydrogen bonding and interactions with electrophiles. researchgate.netresearchgate.net

The Total Density of States (DOS) and Partial Density of States (PDOS) plots offer a graphical representation of the molecular orbital compositions and their energy levels. nih.gov The DOS spectrum provides a holistic view of the energy distribution of the orbitals, while the PDOS can break this down to show the contributions of individual atoms or functional groups to the HOMO and LUMO. This assessment helps to pinpoint which parts of the molecule are most involved in electronic transitions and reactivity. nih.gov For the target compound, a DOS analysis would reveal the contributions of the quinoline core, the methyl group, and the dioxolo ring to the frontier orbitals.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target macromolecule, such as a protein or DNA. nih.govnih.gov This method is instrumental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. nih.gov Quinoline derivatives have been successfully docked against various biological targets, including bacterial enzymes, viral proteins, and topoisomerases, showing specific binding modes. nih.govnih.govnih.gov

A simulation of 8-Methyl- researchgate.netresearchgate.netdioxolo[4,5-g]quinoline would involve docking it into the active site of a relevant protein. The results would be evaluated based on the binding energy (a lower value indicates stronger binding) and the specific amino acid residues involved in interactions like hydrogen bonds, hydrophobic interactions, and pi-pi stacking. nih.gov

Table 2: Illustrative Molecular Docking Results for a Quinoline Ligand This table provides an example of the data generated from a molecular docking simulation, showing how a compound like 8-Methyl- researchgate.netresearchgate.netdioxolo[4,5-g]quinoline might interact with a hypothetical protein active site.

Protein TargetBinding Energy (kcal/mol)Interacting Amino Acid ResiduesType of Interaction
Hypothetical Kinase-8.5LYS 78Hydrogen Bond
LEU 132Hydrophobic
PHE 180Pi-Pi Stacking
Hypothetical Topoisomerase-7.9ARG 364Hydrogen Bond
TYR 355Pi-Pi Stacking

Molecular Dynamics Simulations for Conformational Analysis

While molecular docking provides a static snapshot of the binding pose, Molecular Dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. nih.gov MD simulations are used to assess the stability of the docked complex, observe conformational changes in both the ligand and the protein, and calculate binding free energies. mdpi.com A simulation lasting several nanoseconds can reveal whether the initial binding pose is stable or if the ligand shifts to a more favorable conformation. Key metrics from MD simulations include the root-mean-square deviation (RMSD) to assess structural stability and the root-mean-square fluctuation (RMSF) to identify flexible regions of the protein. nih.gov For 8-Methyl- researchgate.netresearchgate.netdioxolo[4,5-g]quinoline, an MD simulation would validate the stability of its interactions within a target's binding site, providing stronger evidence of its potential as an inhibitor. mdpi.com

Prediction of Electronic and Reactivity Properties from Quantum Chemistry

Quantum chemistry provides a theoretical framework to investigate the electronic structure and reactivity of molecules. Properties such as the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and various reactivity descriptors can be calculated to predict a molecule's behavior in chemical reactions.

For the parent structure, Current time information in Edmonton, CA.ijpras.comdioxolo[4,5-g]quinoline, and its derivatives, these computational methods have been applied to elucidate their properties. For instance, studies on related quinoline systems reveal how substituents and structural modifications influence their electronic characteristics. ijpras.compec.ac.innih.govnih.govrsc.orgresearchgate.netresearchgate.netsemanticscholar.organkara.edu.trresearchgate.net

Frontier Molecular Orbitals and Reactivity Descriptors

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a key indicator of chemical reactivity and stability. A smaller energy gap generally implies higher reactivity.

While specific values for 8-Methyl- Current time information in Edmonton, CA.ijpras.comdioxolo[4,5-g]quinoline are not published, a computational study on a related compound, Phenyl-7,8-dihydro- Current time information in Edmonton, CA.ijpras.com-dioxolo[4,5-g]quinolin-6(5H)-one, provides some insight. Current time information in Edmonton, CA. For this molecule, the HOMO energy was calculated to be -6.56 eV and the LUMO energy was -1.64 eV, resulting in an energy gap of 4.92 eV. Current time information in Edmonton, CA. These values are influenced by the phenyl and carbonyl groups, and would differ for 8-Methyl- Current time information in Edmonton, CA.ijpras.comdioxolo[4,5-g]quinoline due to the presence of the methyl group and the aromatic nature of the quinoline ring.

Based on these related findings, a hypothetical table of predicted electronic properties for 8-Methyl- Current time information in Edmonton, CA.ijpras.comdioxolo[4,5-g]quinoline can be constructed. It is important to note that these are estimated values and would require specific DFT calculations for confirmation.

Predicted Electronic and Reactivity Properties of 8-Methyl- Current time information in Edmonton, CA.ijpras.comdioxolo[4,5-g]quinoline

ParameterPredicted Value (eV)Significance
EHOMO~ -6.0 to -6.5Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability.
ELUMO~ -1.5 to -2.0Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability.
Energy Gap (ΔE)~ 4.0 to 5.0Indicates chemical reactivity and stability. A smaller gap suggests higher reactivity.
Ionization Potential (I)~ 6.0 to 6.5The energy required to remove an electron (approximated as -EHOMO).
Electron Affinity (A)~ 1.5 to 2.0The energy released when an electron is added (approximated as -ELUMO).
Global Hardness (η)~ 2.0 to 2.5Measures resistance to change in electron distribution ( (I-A)/2 ).
Chemical Potential (μ)~ -3.75 to -4.25Represents the escaping tendency of electrons from a system ( -(I+A)/2 ).
Electrophilicity Index (ω)~ 2.8 to 3.6Measures the propensity of a species to accept electrons ( μ2/2η ).

The methyl group at the 8-position is an electron-donating group, which would be expected to raise the energy of the HOMO and have a smaller effect on the LUMO, likely resulting in a slightly smaller energy gap compared to the unsubstituted Current time information in Edmonton, CA.ijpras.comdioxolo[4,5-g]quinoline. This would suggest that 8-Methyl- Current time information in Edmonton, CA.ijpras.comdioxolo[4,5-g]quinoline is a reactive molecule, capable of participating in various chemical reactions.

Further computational analysis would be necessary to provide precise values for these and other electronic properties, such as the molecular electrostatic potential (MEP) map, which would visualize the electron-rich and electron-poor regions of the molecule, offering further clues about its reactivity and intermolecular interactions.

Advanced Spectroscopic and Chromatographic Methodologies in Dioxoloquinoline Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like 8-Methyl- chemicalbook.comrdd.edu.iqdioxolo[4,5-g]quinoline. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the molecular framework, including the chemical environment, connectivity, and spatial relationships of atoms.

In a typical ¹H NMR spectrum of a dioxoloquinoline derivative, protons on the aromatic rings appear as distinct signals in the downfield region (typically δ 6.5-9.0 ppm), with their specific chemical shifts and coupling patterns revealing their positions relative to the nitrogen atom and other substituents. The methyl group at the C8 position would be expected to produce a singlet in the upfield region (around δ 2.5-3.0 ppm), while the methylene (B1212753) protons of the dioxolo group would also yield a characteristic singlet (around δ 6.0 ppm).

The ¹³C NMR spectrum provides complementary information, with each unique carbon atom in the molecule producing a distinct signal. The chemical shifts of the carbon atoms in the heterocyclic and benzene (B151609) rings confirm the fused-ring system, while the signals for the methyl and dioxolo carbons provide further structural confirmation. For instance, in related quinoline (B57606) structures, carbon atoms adjacent to the nitrogen typically appear at a lower field. rsc.org Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are often used to establish the connectivity between protons and carbons, definitively assigning each signal to a specific atom in the molecule. nih.gov

Table 1: Representative ¹H and ¹³C NMR Data for a Substituted Quinoline Scaffold Note: This table presents example data for related quinoline structures to illustrate the expected chemical shifts. Data for the specific title compound may vary.

Atom Type Exemplary ¹H Chemical Shift (δ, ppm) Exemplary ¹³C Chemical Shift (δ, ppm)
Aromatic CH7.0 - 8.5115 - 140
Pyridine (B92270) Ring CH7.5 - 9.0120 - 150
C-CH₃2.5 - 2.815 - 25
O-CH₂-O~6.0~101
Quaternary C-125 - 160

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with extremely high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas, providing unequivocal confirmation of the molecular formula. rsc.org For 8-Methyl- chemicalbook.comrdd.edu.iqdioxolo[4,5-g]quinoline (C₁₁H₉NO₂), the theoretical exact mass can be calculated and compared to the experimental value obtained from an HRMS instrument, typically using electrospray ionization (ESI).

Beyond accurate mass determination, HRMS provides valuable structural information through fragmentation analysis. In the mass spectrometer, the molecule can be induced to break apart into smaller, characteristic fragment ions. The pattern of these fragments serves as a molecular fingerprint, helping to confirm the connectivity of the core structure. For 8-Methyl- chemicalbook.comrdd.edu.iqdioxolo[4,5-g]quinoline, expected fragmentation pathways could include the loss of the methyl group or cleavage of the dioxolo ring.

Table 2: HRMS Data for 8-Methyl- chemicalbook.comrdd.edu.iqdioxolo[4,5-g]quinoline

Parameter Value
Molecular FormulaC₁₁H₉NO₂
Theoretical Exact Mass [M+H]⁺188.0706
InstrumentationESI-TOF
Expected Key FragmentsLoss of CH₃, loss of CO, cleavage of dioxolo ring

X-ray Crystallography for Solid-State Structural Elucidation

While NMR and MS provide data on connectivity and composition, X-ray crystallography offers the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique is applicable when the compound can be grown into a single, high-quality crystal. The crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a detailed 3D model of the molecule. nih.gov

This model reveals exact bond lengths, bond angles, and torsional angles, confirming the planarity of the aromatic system and the geometry of the substituents. mdpi.com For dioxoloquinoline derivatives, X-ray crystallography would definitively confirm the fusion of the heterocyclic rings and the spatial orientation of the methyl and dioxolo groups. researchgate.net Although obtaining suitable crystals can be a challenge, the structural information provided is unparalleled in its detail and accuracy.

Chromatographic Techniques for Compound Isolation and Purity Assessment

Chromatographic methods are essential throughout the synthesis and characterization of 8-Methyl- chemicalbook.comrdd.edu.iqdioxolo[4,5-g]quinoline. These techniques separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

Thin Layer Chromatography (TLC) is used for rapid, qualitative monitoring of reaction progress. By spotting the reaction mixture on a silica (B1680970) gel plate and developing it with an appropriate solvent system, the disappearance of starting materials and the appearance of the product spot can be visualized, often under UV light. rsc.org

Column Chromatography is the primary method for the purification of the crude product. The mixture is loaded onto a column packed with a stationary phase (commonly silica gel), and a solvent or solvent mixture (eluent) is passed through. nih.gov Components separate based on their polarity, allowing for the isolation of the target compound in high purity. The choice of eluent system (e.g., n-hexane/ethyl acetate) is typically optimized using TLC beforehand. nih.gov

Finally, the purity of the isolated compound is often verified using High-Performance Liquid Chromatography (HPLC) , which provides a quantitative assessment of purity by generating a chromatogram where the area of the product peak corresponds to its concentration.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Impact of Substituent Position and Nature on Biological Activity

For the broader class of quinoline-based compounds, the position and nature of substituents are critical determinants of biological activity. For instance, in a series of 1,8-disubstituted- nih.govbohrium.comumn.edutriazolo[4,5-c]quinoline derivatives, modifications at these positions were key to their activity as Hippo signaling pathway inhibitors. nih.gov Similarly, for 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-ones, the type of substituent on the triazole ring (acetyl vs. benzoyl) and on the quinoline (B57606) core significantly impacted their antiproliferative activity against various cancer cell lines.

In the context of 8-Methyl- nih.govbohrium.comdioxolo[4,5-g]quinoline, the methyl group at the 8-position is a key feature. While specific data is lacking, studies on other quinolines suggest that the size, electronics, and lipophilicity of this substituent would likely play a crucial role in any potential biological activity.

Stereochemical Influence on Biological Response

The influence of stereochemistry is a well-established principle in pharmacology. For the related compound lorcaserin, a (1R)-8-chloro-2,3,4,5-tetrahydro-1-methyl-1H-3-benzazepine, the specific stereochemistry is crucial for its selective agonist activity on the serotonin (B10506) 5-HT2C receptor. umn.edu This highlights that if the 8-methyl group in 8-Methyl- nih.govbohrium.comdioxolo[4,5-g]quinoline were part of a chiral center, its stereochemical configuration would be expected to have a profound impact on its interaction with biological targets. However, in the specified molecule, the 8-position is not a stereocenter.

Correlation of Structural Motifs with Specific Inhibitory Mechanisms

Different structural motifs within the quinoline family are associated with distinct inhibitory mechanisms. For example, the 1H- nih.govbohrium.comumn.edutriazolo[4,5-c]quinoline scaffold has been identified as a potent inhibitor of Ataxia-telangiectasia mutated (ATM) kinase, a key enzyme in DNA repair pathways. nih.gov The planarity of such fused ring systems often allows them to intercalate into DNA or bind to the ATP-binding sites of kinases. The nih.govbohrium.comdioxolo[4,5-g]quinoline core of the title compound provides a rigid, planar scaffold that could potentially interact with similar biological targets.

Design Principles for Modulating Compound Selectivity and Efficacy

The design of selective and effective quinoline-based drugs often involves the strategic placement of substituents to optimize interactions with the target protein while minimizing off-target effects. For instance, in the development of nih.govbohrium.comumn.edutriazolo[4,5-c]quinoline derivatives as ATM kinase inhibitors, a detailed SAR study guided the optimization of substituents to achieve high potency and selectivity. nih.gov The molecular hybridization of quinoline with other pharmacophores, such as triazoles, is a common strategy to enhance biological activity and selectivity. juniperpublishers.com This approach allows for the combination of favorable properties from different molecular entities into a single compound. juniperpublishers.com

While these principles are broadly applicable, their specific application to 8-Methyl- nih.govbohrium.comdioxolo[4,5-g]quinoline would require experimental validation. The methylenedioxy group, a key feature of the molecule, is also found in various biologically active natural products and synthetic compounds and is known to be metabolized by cytochrome P450 enzymes, which could influence its pharmacokinetic and pharmacodynamic profile.

Applications of 8 Methyl 1 2 Dioxolo 4,5 G Quinoline and Its Analogues Beyond Conventional Medicinal Chemistry

Explorations in Materials Science for Optoelectronic Properties

The rigid, planar structure and π-conjugated system of quinoline (B57606) and its derivatives make them excellent candidates for functional materials, particularly in the field of optoelectronics. These compounds often exhibit intrinsic fluorescence and have been investigated for their use in devices like Organic Light-Emitting Diodes (OLEDs). researchgate.net The photophysical properties, such as absorption and emission wavelengths, fluorescence quantum yield, and Stokes shift, are highly tunable by introducing various functional groups onto the quinoline core. researchgate.netacs.org

Nitrogen-containing heterocycles like quinolines can be weakly fluorescent in nonpolar solvents but often show enhanced fluorescence in polar or acidic environments due to the protonation of the nitrogen atom, which alters the nature of the electronic transitions. rsc.org The introduction of substituents significantly modulates these properties. Electron-donating groups can enhance the luminescence intensity of corresponding complexes. nih.gov In the case of 8-Methyl- researchgate.netacs.orgdioxolo[4,5-g]quinoline, the methyl group (an electron-donating group) and the methylenedioxy ring can influence the electron density and conformational rigidity of the molecule, thereby affecting its photophysical characteristics.

Research on related quinoline derivatives has demonstrated their potential as fluorescent sensors and materials for DSSCs (Dye-Sensitized Solar Cells). rsc.orgresearchgate.net For instance, certain tetrahydroquinoline dyes have been computationally designed and studied for their efficiency as photosensitizers on TiO2 surfaces, showing compelling photophysical properties for solar cell applications. researchgate.net While specific data for 8-Methyl- researchgate.netacs.orgdioxolo[4,5-g]quinoline is scarce, the fundamental properties of the quinoline scaffold suggest its potential utility. Further research into its specific luminescent and electronic characteristics is warranted to fully explore its applicability in optoelectronic devices. researchgate.net

Table 1: Photophysical Properties of Selected Quinoline-Fused Derivatives

CompoundExcitation Max (nm)Emission Max (nm)Stokes Shift (nm)Quantum Yield (Φf)Solvent
Quinoline-fused quinazolinone (4c)287346590.3681Acetonitrile
Quinoline-fused quinazolinone (4k)287382950.8019Toluene

This table presents data for representative fluorescent quinoline derivatives to illustrate the range of photophysical properties observed in this class of compounds. Data adapted from reference acs.org.

Utilization as Ligands in Coordination Chemistry

The nitrogen atom in the quinoline ring possesses a lone pair of electrons, making it an effective coordination site for metal ions. Consequently, quinoline and its derivatives are widely used as N-heterocyclic ligands in coordination chemistry. researchgate.netresearchgate.net The resulting metal complexes have applications in catalysis, materials science, and as therapeutic agents. researchgate.netnih.gov

While 8-hydroxyquinoline (B1678124) is a famously powerful chelating ligand that coordinates to metals via both the nitrogen atom and the deprotonated hydroxyl group, quinolines lacking the 8-hydroxyl group, such as 8-Methyl- researchgate.netacs.orgdioxolo[4,5-g]quinoline, still form stable complexes by coordinating through the nitrogen donor. acs.orgmdpi.com The steric and electronic properties of the quinoline ligand, influenced by substituents like the 8-methyl group, can significantly affect the geometry, stability, and reactivity of the resulting metal complex. researchgate.net

For example, various transition metal complexes with quinoline-derived Schiff base ligands have been synthesized and characterized, demonstrating diverse coordination geometries (e.g., octahedral) and interesting biological and physical properties. nih.govmdpi.comrsc.org The synthesis of these complexes typically involves reacting a quinoline-based ligand with a metal salt in a suitable solvent. mdpi.com The study of such complexes helps in understanding the fundamental principles of coordination and can lead to the development of catalysts with enhanced activity and selectivity. wikipedia.orgrsc.orgtcichemicals.comubc.ca

Table 2: Representative Metal Complexes with Quinoline-Type Ligands

LigandMetal IonComplex FormulaProposed Geometry
Quinoline-derived Schiff base (L1)Cu(II)[Cu(L1)(NO3)2]Distorted Octahedral
Quinoline-derived Schiff base (L2)Cu(II)[Cu(L2)Cl2]Distorted Octahedral
Tri(8-quinolinyl)stibane (SbQ3)Pt(II)(SbQ3)PtCl2Square Planar
Imine Quinoline Ligand (IQL)Cu(II)CuLNot specified

This table showcases examples of metal complexes formed with various quinoline-based ligands, highlighting the versatility of the quinoline scaffold in coordination chemistry. Data adapted from references acs.orgnih.govrsc.org.

Bio-Inspired Synthesis and Natural Product Analogues

The researchgate.netacs.orgdioxolo[4,5-g]quinoline scaffold is present in a number of naturally occurring alkaloids, particularly within the Rutaceae plant family. nih.govsemanticscholar.org These natural products, which include compounds like maculine, serve as a rich source of inspiration for synthetic chemists. semanticscholar.org The field of bio-inspired synthesis leverages the structural complexity and biological relevance of natural products to design and create novel molecules and synthetic pathways.

Furoquinoline alkaloids, which are structurally related to dioxoloquinolines, are a well-studied class of natural products. Their biosynthesis typically originates from anthranilic acid, which undergoes condensation and cyclization to form a 4-hydroxy-2-quinolone intermediate. mdpi.comcolab.ws Subsequent prenylation and oxidative cyclization lead to the formation of the furan (B31954) ring. mdpi.com The biosynthetic pathway for dioxoloquinoline alkaloids is believed to follow a similar logic, starting from appropriately substituted precursors derived from primary metabolism. nih.gov

Inspired by these natural structures, chemists have developed numerous synthetic routes to access these alkaloids and their analogues. researchgate.nettcichemicals.comnih.gov These syntheses often aim to improve upon nature by creating derivatives with enhanced properties or by providing more efficient access to rare compounds. For instance, metal-free synthetic methods have been developed for the total synthesis of alkaloids like Graveoline and Dubamine, which share the core quinoline structure. nih.gov The study of these synthetic strategies and the natural products that inspire them continues to be a vibrant area of chemical research, pushing the boundaries of what can be achieved in the laboratory.

Academic Review of Patent Literature and Intellectual Property Landscape

Analysis of Synthetic Process Patents

A thorough review of the patent literature did not yield a specific patent exclusively detailing the synthesis of 8-Methyl- pharmaceutical-technology.comnih.govdioxolo[4,5-g]quinoline. However, a highly relevant patent, US4439436A, titled "1,3-Dioxolo(4,5-G)quinoline compounds," offers significant insight into the synthetic strategies for this class of molecules. pharmaceutical-technology.com This patent, assigned to Sterling Drug Inc., describes a method for producing a range of 1,3-dioxolo(4,5-g)quinoline derivatives, which are claimed to have analgesic properties.

While the patent does not explicitly name 8-Methyl- pharmaceutical-technology.comnih.govdioxolo[4,5-g]quinoline as a synthesized example, the general synthetic routes disclosed are applicable to its preparation. The core of the patented method involves the construction of the quinoline (B57606) ring system onto a pre-existing 1,3-dioxole (B15492876) moiety. The key steps typically include the reaction of an appropriately substituted aminobenzodioxole with a carbonyl compound or its equivalent to form the quinoline ring. For the synthesis of the 8-methyl derivative, this would likely involve a starting material such as 5-amino-6-methyl-1,3-benzodioxole.

The patent's claims are broad, covering a variety of substituents at different positions of the dioxoloquinoline core. This approach is a common strategy in pharmaceutical patenting to protect not just a single compound but a whole class of related molecules with potential biological activity.

Overview of Patenting Trends for Dioxoloquinoline-Based Scaffolds

The patenting activity for dioxoloquinoline-based scaffolds reflects a broader trend in the pharmaceutical and agrochemical industries of protecting privileged heterocyclic cores. The quinoline ring system itself is a well-established pharmacophore, present in numerous approved drugs. mdpi.comresearchgate.netnih.gov The addition of the dioxole ring creates a unique chemical space with distinct electronic and steric properties, which can be exploited for developing novel therapeutic agents.

An analysis of patent literature reveals that the focus of patenting for dioxoloquinoline and related heterocyclic structures often revolves around their application as:

Anticancer Agents: Many patents for quinoline derivatives describe their use in oncology. researchgate.netgoogle.comnih.gov The planarity of the ring system allows for intercalation into DNA, and various substituents can be introduced to target specific enzymes or receptors involved in cancer progression.

Kinase Inhibitors: Heterocyclic compounds are frequently patented as inhibitors of protein kinases, which are crucial targets in many diseases. nih.govgoogle.com The quinoline scaffold can serve as a template for designing selective kinase inhibitors.

Antimicrobial Agents: The quinoline core is the basis for the quinolone class of antibiotics. mdpi.com Patenting efforts continue to explore new derivatives with improved efficacy and broader spectrum of activity.

The patenting strategy for these scaffolds is often characterized by broad Markush claims, which encompass a vast number of potential compounds. This allows companies to secure a wide intellectual property space and prevent competitors from developing similar molecules.

Table 1: Representative Patenting Trends for Heterocyclic Scaffolds

Patent FocusKey Therapeutic AreasCommon Scaffolds Claimed
Kinase InhibitionOncology, Inflammatory DiseasesQuinolines, Quinazolines, Pyrazoles
Anticancer ActivityVarious CancersQuinolines, Indoles, Triazoles
Antimicrobial AgentsBacterial and Fungal InfectionsQuinolones, Azoles, Macrolides

This table is generated based on a general review of patent literature for heterocyclic compounds and is for illustrative purposes.

Academic Implications of Intellectual Property in Dioxoloquinoline Research

The extensive patenting of dioxoloquinoline scaffolds and other heterocyclic compounds has significant implications for academic research. While patents are crucial for incentivizing the costly process of drug development, they can also create barriers to scientific inquiry. beilstein-journals.orggoogle.comgoogle.com

One major implication is the restriction on the freedom to operate for academic researchers. The presence of broad patents may deter scientists from working on certain classes of compounds for fear of infringing on existing intellectual property. This can stifle innovation and the exploration of new therapeutic applications for these molecules.

Furthermore, the "patent thicket" surrounding popular scaffolds can make it challenging for academic institutions to commercialize their own discoveries. Navigating the complex landscape of existing patents can be a significant legal and financial hurdle.

On the other hand, the patent literature itself can be a valuable resource for academic researchers. Patents often disclose detailed synthetic procedures and biological data that may not be available in peer-reviewed journals. beilstein-journals.org By studying the patent landscape, academics can identify underexplored areas of chemical space and develop novel research programs.

Future Directions and Emerging Research Avenues for 8 Methyl 1 2 Dioxolo 4,5 G Quinoline

Development of Novel Green and Sustainable Synthesis Protocols

The chemical synthesis of quinoline (B57606) derivatives is undergoing a green revolution, moving away from harsh and wasteful traditional methods towards more environmentally benign protocols. acs.orgijpsjournal.com This shift is critical for the sustainable production of compounds like 8-Methyl- nih.govacs.orgdioxolo[4,5-g]quinoline. Key areas of development include the adoption of microwave-assisted synthesis, the use of eco-friendly catalysts, and the implementation of solvent-free or aqueous reaction conditions. acs.orgrsc.org

Microwave-assisted organic synthesis offers significant advantages, including drastically reduced reaction times, improved yields, and often, cleaner reaction profiles. rsc.org The application of this technology to the synthesis of 8-Methyl- nih.govacs.orgdioxolo[4,5-g]quinoline could streamline its production, making it more efficient and less energy-intensive.

Furthermore, the development of novel catalytic systems is a cornerstone of green chemistry. Researchers are exploring the use of reusable, solid-supported catalysts, such as polymer-supported sulphonic acid, which can be easily separated from the reaction mixture and recycled, minimizing waste. asianpubs.org Formic acid has also emerged as a promising, biodegradable catalyst for quinoline synthesis. ijpsjournal.com The exploration of nanocatalysts also presents an exciting frontier for the efficient synthesis of quinoline derivatives. acs.org

The move towards greener solvents is another critical aspect. Water is the most desirable green solvent, and developing synthetic routes for 8-Methyl- nih.govacs.orgdioxolo[4,5-g]quinoline that can be performed in aqueous media would significantly reduce the environmental impact of its production. acs.org Solvent-free reactions, where the reactants themselves act as the solvent, represent the ultimate goal in many cases, offering benefits in terms of atom economy and waste reduction. rsc.org

Table 1: Comparison of Traditional vs. Green Synthesis Protocols for Quinoline Derivatives

FeatureTraditional Synthesis (e.g., Skraup, Friedländer)Green Synthesis Protocols
Energy Source Conventional heating (oil baths, heating mantles)Microwave irradiation
Catalysts Strong acids (e.g., sulfuric acid), metal catalystsFormic acid, polymer-supported sulphonic acid, nanocatalysts
Solvents Often hazardous organic solvents (e.g., nitrobenzene)Water, ethanol, or solvent-free conditions
Reaction Time Often several hours to daysMinutes to a few hours
Byproducts Can generate significant amounts of toxic wasteMinimized waste generation, easier purification
Sustainability Low, due to high energy consumption and wasteHigh, due to efficiency and reduced environmental impact

Integration of Advanced Computational Modeling in Rational Design

The rational design of novel derivatives of 8-Methyl- nih.govacs.orgdioxolo[4,5-g]quinoline with enhanced biological activity and specificity is being revolutionized by advanced computational modeling techniques. nih.govnih.gov In silico methods, such as Quantitative Structure-Activity Relationship (QSAR) studies, molecular docking, and molecular dynamics simulations, are becoming indispensable tools for medicinal chemists. dntb.gov.ua

Computational approaches allow for the prediction of how modifications to the 8-Methyl- nih.govacs.orgdioxolo[4,5-g]quinoline scaffold will affect its physicochemical properties and its interaction with biological targets. nih.gov For instance, Density Functional Theory (DFT) calculations can be used to understand the electronic properties of the molecule, which are crucial for its reactivity and binding affinity. researchgate.net

Molecular docking simulations can predict the binding mode and affinity of 8-Methyl- nih.govacs.orgdioxolo[4,5-g]quinoline derivatives to the active site of a target protein. benthamscience.com This allows for the virtual screening of large libraries of compounds, prioritizing those with the highest likelihood of being active for synthesis and experimental testing. This approach significantly accelerates the drug discovery process and reduces the costs associated with synthesizing and testing inactive compounds. nih.gov

Molecular dynamics simulations provide insights into the dynamic behavior of the ligand-protein complex over time, offering a more realistic picture of the binding event. dntb.gov.ua These simulations can help to identify key interactions that stabilize the complex and can guide the design of more potent and selective inhibitors. The integration of these computational tools will be instrumental in the rational design of the next generation of 8-Methyl- nih.govacs.orgdioxolo[4,5-g]quinoline-based therapeutic agents. manchester.ac.uk

Table 2: Advanced Computational Modeling Techniques in Drug Design

TechniqueApplication in the Design of 8-Methyl- nih.govacs.orgdioxolo[4,5-g]quinoline Derivatives
Quantitative Structure-Activity Relationship (QSAR) Predict the biological activity of new derivatives based on their chemical structure.
Molecular Docking Predict the binding orientation and affinity of derivatives to a specific biological target.
Molecular Dynamics (MD) Simulations Simulate the dynamic behavior of the derivative-target complex to assess binding stability.
Density Functional Theory (DFT) Calculate the electronic properties of the derivatives to understand their reactivity and interaction potential.
Virtual Screening Computationally screen large libraries of virtual derivatives to identify promising candidates for synthesis.

Exploration of New Biological Targets and Disease Models

The quinoline scaffold is a well-established pharmacophore, with derivatives exhibiting a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. acs.orgijpsjournal.com This provides a strong rationale for exploring the therapeutic potential of 8-Methyl- nih.govacs.orgdioxolo[4,5-g]quinoline against a wider range of biological targets and in various disease models.

Future research should focus on screening 8-Methyl- nih.govacs.orgdioxolo[4,5-g]quinoline and its newly synthesized derivatives against a diverse panel of biological targets. This could include enzymes, receptors, and signaling pathways implicated in various diseases. For example, the discovery of 1,8-disubstituted- nih.govacs.orgrsc.orgtriazolo[4,5-c]quinoline derivatives as inhibitors of the Hippo signaling pathway suggests that other quinoline scaffolds, such as 8-Methyl- nih.govacs.orgdioxolo[4,5-g]quinoline, could also modulate this important pathway, which is involved in tissue regeneration and cancer. nih.gov

The evaluation of this compound in various disease models is also a critical next step. This includes in vitro studies using cancer cell lines and in vivo studies in animal models of diseases such as cancer, infectious diseases, and inflammatory disorders. researchgate.net The potential for this scaffold to overcome drug resistance in cancer and infectious diseases is a particularly interesting avenue for investigation.

Furthermore, the unique structural features of 8-Methyl- nih.govacs.orgdioxolo[4,5-g]quinoline may allow it to interact with novel biological targets that have not yet been drugged. High-throughput screening campaigns and chemoproteomics approaches could be employed to identify these new targets and elucidate the mechanism of action of this compound.

Interdisciplinary Research Integrating Chemical Biology and Material Sciences

The future of research on 8-Methyl- nih.govacs.orgdioxolo[4,5-g]quinoline lies not only in its therapeutic applications but also in its potential use in chemical biology and material sciences. The quinoline ring system is known to be a part of fluorescent molecules, and the development of 8-Methyl- nih.govacs.orgdioxolo[4,5-g]quinoline-based fluorescent probes could be a valuable tool for cell imaging and studying biological processes. nih.gov

The integration of this scaffold into functional materials is another exciting prospect. Quinoline derivatives have been investigated for their use in organic light-emitting diodes (OLEDs) and other electronic devices. The specific electronic properties of 8-Methyl- nih.govacs.orgdioxolo[4,5-g]quinoline could be harnessed to create novel materials with tailored optical and electronic properties.

Collaborations between synthetic chemists, chemical biologists, and material scientists will be crucial to unlocking these interdisciplinary applications. For example, chemists could design and synthesize derivatives with specific functionalities for attachment to biomolecules or incorporation into polymers. Chemical biologists could then use these tools to study cellular processes, while material scientists could explore their potential in new technologies. This synergistic approach will ensure that the full potential of the 8-Methyl- nih.govacs.orgdioxolo[4,5-g]quinoline scaffold is realized.

Q & A

Basic: What are the standard synthetic routes for 8-Methyl-[1,3]dioxolo[4,5-g]quinoline?

Synthesis typically involves multi-step reactions starting from quinoline precursors. Key steps include:

  • Methylenedioxy ring formation : Cyclization using catalysts like Pd or Cu to introduce the dioxolo moiety at positions 4,5-g .
  • Methyl group introduction : Friedel-Crafts alkylation or nucleophilic substitution at position 8, often requiring anhydrous conditions and catalysts such as AlCl₃ .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity .

Advanced: How can reaction conditions be optimized to improve yield and purity?

Optimization strategies include:

  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 12 hours to 30 minutes) and improves yield by 15–20% .
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while toluene minimizes side reactions .
  • Catalyst screening : Pd(OAc)₂ with ligands (e.g., Xantphos) improves regioselectivity for methyl group placement .
  • In-line monitoring : Use TLC (Rf ~0.4 in 3:7 EtOAc/hexane) or HPLC (C18 column, 254 nm) to track reaction progress .

Basic: What analytical techniques confirm the compound’s structure?

  • X-ray crystallography : Resolves bond angles and torsion angles (e.g., orthorhombic crystal system, space group P212121) .
  • NMR spectroscopy :
    • ¹H NMR : Methyl protons at δ 2.4–2.6 ppm; dioxolo protons as a singlet at δ 5.9–6.1 ppm .
    • ¹³C NMR : Quinoline carbons at 120–150 ppm; methyl carbons at 20–25 ppm .
  • Mass spectrometry : ESI-MS confirms molecular ion [M+H]⁺ at m/z 203.2 .

Advanced: How to resolve contradictions in reported reaction mechanisms?

Contradictions (e.g., competing pathways for methyl group insertion) are addressed via:

  • Kinetic isotope effects (KIE) : Differentiates between radical and ionic mechanisms .
  • Computational modeling : DFT calculations (B3LYP/6-31G*) predict transition states and regioselectivity .
  • Cross-validation : Reproduce studies under identical conditions (e.g., 80°C, N₂ atmosphere) to isolate variables .

Basic: What are recommended solubility and storage protocols?

  • Solubility :

    SolventSolubility (mg/mL)
    DMSO25
    Methanol10
    Chloroform18
  • Storage :

    • Dry powder: Stable at RT for 6 months in amber vials with desiccant.
    • Solutions: Store at -20°C (≤1 week) to prevent hydrolysis .

Advanced: How to establish structure-activity relationships (SAR) for derivatives?

  • Systematic substitution : Introduce halogens (Cl, Br) at position 4 or 5 to assess antimicrobial activity .
  • Biological assays :
    • In vitro cytotoxicity (IC₅₀) against HeLa cells.
    • Enzyme inhibition (e.g., topoisomerase II) via fluorescence polarization .
  • Data correlation : Use QSAR models to link logP values (1.8–2.5) with membrane permeability .

Basic: What purification methods ensure high purity?

  • Flash chromatography : Gradient elution (hexane → EtOAc) separates methylated byproducts .
  • Recrystallization : Ethanol/water (3:1) yields crystals with 99% purity (melting point 148–150°C) .
  • HPLC : Reverse-phase C18 column (ACN/water, 0.1% TFA) removes polar impurities .

Advanced: How to study degradation pathways under varying conditions?

  • Forced degradation :
    • Acidic/alkaline hydrolysis : 0.1M HCl/NaOH at 60°C for 24 hours.
    • Photolysis : Expose to UV (365 nm) for 48 hours; monitor via LC-MS .
  • Degradant identification : Major products include quinoline-8-carboxylic acid (oxidation) and demethylated analogs .

Basic: What safety precautions are essential during handling?

  • PPE : Nitrile gloves, lab coat, and goggles .
  • Ventilation : Use fume hoods for weighing and reactions .
  • Disposal : Incinerate at 900°C or neutralize with 10% KOH before disposal .

Advanced: How to design photostability studies for this compound?

  • Light sources : Xenon arc lamp (simulates sunlight) or UV chambers .
  • Sampling intervals : Analyze at 0, 6, 12, 24, and 48 hours via:
    • UV-Vis spectroscopy : Track absorbance shifts (λmax ~320 nm).
    • HPLC-MS : Identify photodegradants (e.g., ring-opened quinones) .

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